molecular formula C16H23N3O3Si B8793275 2-cyclopropyl-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid

2-cyclopropyl-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid

Cat. No.: B8793275
M. Wt: 333.46 g/mol
InChI Key: XTILLSWJCVYVJU-UHFFFAOYSA-N
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Description

2-cyclopropyl-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is a useful research compound. Its molecular formula is C16H23N3O3Si and its molecular weight is 333.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H23N3O3Si

Molecular Weight

333.46 g/mol

IUPAC Name

2-cyclopropyl-5-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-b]pyrazine-7-carboxylic acid

InChI

InChI=1S/C16H23N3O3Si/c1-23(2,3)7-6-22-10-19-9-12(16(20)21)14-15(19)17-8-13(18-14)11-4-5-11/h8-9,11H,4-7,10H2,1-3H3,(H,20,21)

InChI Key

XTILLSWJCVYVJU-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C=C(C2=NC(=CN=C21)C3CC3)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-cyclopropyl-5-(2-trimethylsilanyl-ethoxymethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde (0.24 g, 0.75 mmol) in 1,4-dioxane (10 mL) and water (2 mL) at 0° C. was added sulfamic acid (0.44 g, 4.54 mmol). Then added dropwise a solution of sodium chlorite (0.09 g, 0.98 mmol) and potassium dihydrogen phosphate (1.22 g, 9.0 mmol) in 6 mL of water. After the addition, the reaction mixture was warmed to room temperature and stirred for 2 h then partitioned between water and ethyl acetate. The organic layer was washed with brine, dried over sodium sulfate and concentrated under reduced pressure. The residue was triturated with hexanes to obtain 0.22 g (87%) of 2-cyclopropyl-5-(2-trimethylsilanyl-ethoxymethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid as a light yellow powder.
Quantity
0.44 g
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reactant
Reaction Step One
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10 mL
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solvent
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2 mL
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solvent
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0.09 g
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reactant
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potassium dihydrogen phosphate
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1.22 g
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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